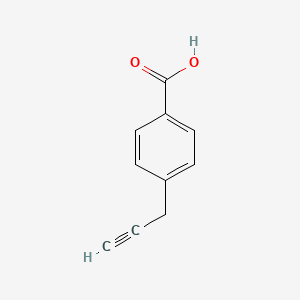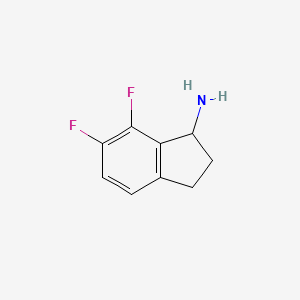
4-(Prop-2-YN-1-YL)benzoic acid
Übersicht
Beschreibung
4-(Prop-2-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of a propynyl group attached to the benzene ring of benzoic acid. This compound is known for its utility in various chemical reactions and applications, particularly in the field of chemical probe synthesis .
Vorbereitungsmethoden
The synthesis of 4-(Prop-2-YN-1-YL)benzoic acid typically involves the reaction of propargyl bromide with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the propynyl group from propargyl bromide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(Prop-2-YN-1-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Prop-2-YN-1-YL)benzoic acid is widely used in scientific research, particularly in the synthesis of chemical probes. These probes are essential tools in chemical biology for studying biological processes and identifying molecular targets. The compound’s trifunctional nature, with a light-activated benzophenone, alkyne tag, and carboxylic acid handle, makes it highly versatile for various applications . It is used in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In drug discovery and development.
Industry: As a precursor for manufacturing specialized chemicals.
Wirkmechanismus
The mechanism of action of 4-(Prop-2-YN-1-YL)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. This property is exploited in photoaffinity labeling, where the compound is used to identify and study protein interactions and functions .
Vergleich Mit ähnlichen Verbindungen
4-(Prop-2-YN-1-YL)benzoic acid can be compared with other similar compounds, such as:
4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with an additional benzoyl group.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a trifunctional group with a diazirine moiety.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another derivative with a benzoyl group.
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its versatility and utility in chemical probe synthesis.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-prop-2-ynylbenzoic acid |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2,(H,11,12) |
InChI-Schlüssel |
VEALCIROMFSFNA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine](/img/structure/B8736994.png)











